molecular formula C15H15N3O2 B14477670 6-Amino-2-ethoxy-9-iminoacridin-10(9H)-ol CAS No. 71863-62-2

6-Amino-2-ethoxy-9-iminoacridin-10(9H)-ol

Cat. No.: B14477670
CAS No.: 71863-62-2
M. Wt: 269.30 g/mol
InChI Key: OPICFYMYHUJRMH-UHFFFAOYSA-N
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Description

6-Amino-2-ethoxy-9-iminoacridin-10(9H)-ol is a synthetic organic compound belonging to the acridine family. Acridines are known for their diverse applications in medicinal chemistry, particularly as antimalarial and anticancer agents. The unique structure of this compound, featuring an amino group, an ethoxy group, and an imino group, suggests potential biological activity and utility in various scientific research fields.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-Amino-2-ethoxy-9-iminoacridin-10(9H)-ol typically involves multi-step organic reactions. A common approach might include:

    Formation of the Acridine Core: Starting from a suitable precursor such as anthranilic acid, cyclization reactions can be employed to form the acridine core.

    Functional Group Introduction: Subsequent steps involve introducing the amino, ethoxy, and imino groups through reactions such as nucleophilic substitution, reduction, and condensation.

Industrial Production Methods

Industrial production methods would likely involve optimizing the synthetic route for scalability, yield, and cost-effectiveness. This might include using continuous flow reactors, employing catalysts to enhance reaction rates, and ensuring environmentally friendly processes.

Chemical Reactions Analysis

Types of Reactions

6-Amino-2-ethoxy-9-iminoacridin-10(9H)-ol can undergo various chemical reactions, including:

    Oxidation: Conversion of the amino group to a nitro group.

    Reduction: Reduction of the imino group to an amine.

    Substitution: Nucleophilic substitution reactions at the ethoxy group.

Common Reagents and Conditions

    Oxidation: Reagents like potassium permanganate or hydrogen peroxide.

    Reduction: Reagents such as sodium borohydride or lithium aluminum hydride.

    Substitution: Conditions involving strong nucleophiles like sodium ethoxide.

Major Products Formed

    Oxidation: Formation of nitro derivatives.

    Reduction: Formation of amine derivatives.

    Substitution: Formation of substituted acridine derivatives.

Scientific Research Applications

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Biology: Studied for its interactions with DNA and proteins.

    Medicine: Investigated for its potential as an anticancer or antimicrobial agent.

    Industry: Utilized in the development of dyes and pigments.

Mechanism of Action

The mechanism of action of 6-Amino-2-ethoxy-9-iminoacridin-10(9H)-ol would depend on its specific application:

    Molecular Targets: It may interact with DNA, inhibiting replication or transcription.

    Pathways Involved: Could involve pathways related to cell cycle arrest or apoptosis in cancer cells.

Comparison with Similar Compounds

Similar Compounds

    Acridine Orange: A well-known dye used in cell biology.

    Amsacrine: An anticancer agent with a similar acridine core.

Uniqueness

6-Amino-2-ethoxy-9-iminoacridin-10(9H)-ol’s unique combination of functional groups may confer distinct biological activities and chemical properties, making it a valuable compound for further research and development.

Properties

CAS No.

71863-62-2

Molecular Formula

C15H15N3O2

Molecular Weight

269.30 g/mol

IUPAC Name

7-ethoxy-10-hydroxy-9-iminoacridin-3-amine

InChI

InChI=1S/C15H15N3O2/c1-2-20-10-4-6-13-12(8-10)15(17)11-5-3-9(16)7-14(11)18(13)19/h3-8,17,19H,2,16H2,1H3

InChI Key

OPICFYMYHUJRMH-UHFFFAOYSA-N

Canonical SMILES

CCOC1=CC2=C(C=C1)N(C3=C(C2=N)C=CC(=C3)N)O

Origin of Product

United States

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